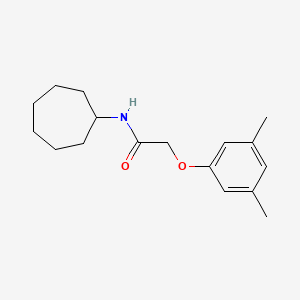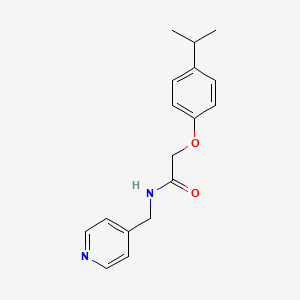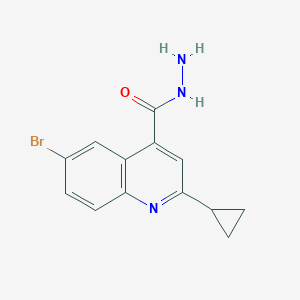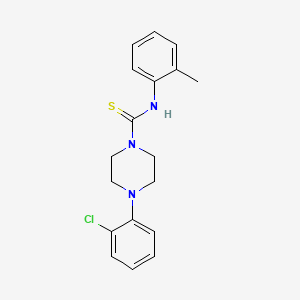
N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes, including steroidogenesis, apoptosis, and inflammation. DPA-714 has been studied extensively for its potential use in imaging and treating neuroinflammation, neurodegenerative diseases, and cancer.
作用機序
N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide binds selectively to TSPO, which is overexpressed in activated microglia, cancer cells, and other cells involved in inflammation. Binding of N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide to TSPO leads to the modulation of various cellular processes, including the regulation of ion channels, the modulation of mitochondrial function, and the regulation of apoptosis.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide has been shown to modulate various biochemical and physiological processes in cells and tissues. In microglia, N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide has been shown to decrease the production of proinflammatory cytokines and chemokines, which are involved in the pathogenesis of neuroinflammation. In cancer cells, N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
The advantages of using N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide in lab experiments include its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its potential use in imaging and treating various diseases. The limitations of using N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide include its high cost, the need for specialized equipment to perform PET imaging, and the potential for off-target effects.
将来の方向性
Future research directions for N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide include the development of more efficient synthesis methods, the investigation of its potential use in other diseases such as autoimmune disorders and infectious diseases, and the development of more specific ligands for TSPO. Additionally, the use of N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide in combination with other drugs and therapies should be investigated to determine its potential synergistic effects.
合成法
N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide can be synthesized using a multistep process that involves the reaction of 3,5-dimethylphenol with cycloheptylamine to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The purity of N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide can be improved by recrystallization and column chromatography.
科学的研究の応用
N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide has been used extensively in preclinical and clinical studies to investigate the role of TSPO in various diseases. In neuroinflammation, N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide has been used as a PET imaging agent to visualize the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide has also been studied for its potential use in imaging and treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer, N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide has been investigated as a potential diagnostic and therapeutic agent due to the overexpression of TSPO in various cancer cells.
特性
IUPAC Name |
N-cycloheptyl-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-9-14(2)11-16(10-13)20-12-17(19)18-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJQJXZPOSNDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5845823.png)


![4-chloro-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5845842.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5845854.png)



![2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B5845882.png)
![4-({[3-(2-carboxyvinyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5845907.png)
![4-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845917.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-butenamide](/img/structure/B5845924.png)
